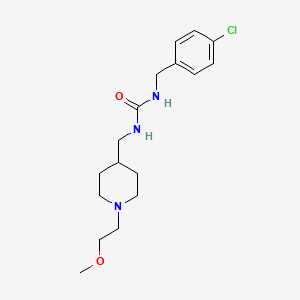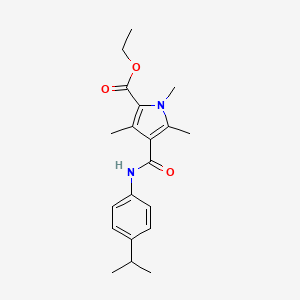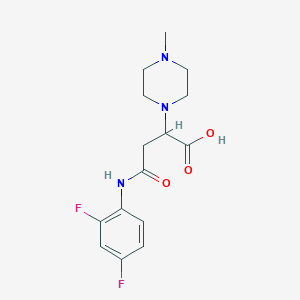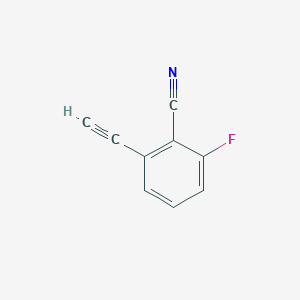![molecular formula C19H16BrN3O2 B2888804 2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034266-53-8](/img/structure/B2888804.png)
2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely part of the larger family of dipyridopyrimidinones. These compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one core with a 2-(2-(2-bromophenyl)acetyl) substituent. This suggests a complex, multi-ring structure with potential for interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in its structure. The bromophenyl group, for example, might be susceptible to reactions involving halogen exchange or coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and overall charge would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Chemical Synthesis and Biological Activity
The scientific research involving 2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one primarily focuses on its synthesis and evaluation in various biological activities. This compound is part of a broader class of chemicals that have garnered interest for their potential therapeutic applications due to their diverse biological activities.
Synthesis of Novel Derivatives : A range of pyrimidine derivatives, including structures related to this compound, have been synthesized. These compounds were evaluated for their anticancer and anti-inflammatory properties, showcasing the potential of such derivatives in medicinal chemistry (Rahmouni et al., 2016), (Abdelgawad, Bakr, & Azouz, 2018).
Biological Evaluation : Compounds within this chemical class have been explored for various biological activities. For instance, some derivatives have shown significant anti-inflammatory effects, comparable to or exceeding that of known drugs such as celecoxib. This indicates a promising avenue for the development of new anti-inflammatory agents (Abdelgawad, Bakr, & Azouz, 2018).
Anticancer Potential : The synthesis and evaluation of pyrimidine derivatives for their cytotoxic activities against cancer cell lines highlight the potential of these compounds in cancer research. Studies have identified specific derivatives that exhibit cytotoxicity against various cancer cell types, suggesting their utility in developing novel anticancer therapies (Rahmouni et al., 2016).
Chemical Modifications and Applications : The synthesis methodologies employed for creating these derivatives involve novel chemical reactions that could be applied to the design of other therapeutic agents. The ability to modify the chemical structure of pyrimidine derivatives allows for the exploration of a wide range of biological activities and the potential for the development of new drugs.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[2-(2-bromophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-15-6-2-1-5-13(15)11-18(24)22-10-8-16-14(12-22)19(25)23-9-4-3-7-17(23)21-16/h1-7,9H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCMBQICODVPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2888726.png)
![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2888731.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2888735.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2888736.png)
![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)

